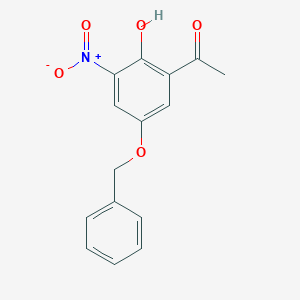

1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Description

Properties

IUPAC Name |

1-(2-hydroxy-3-nitro-5-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-10(17)13-7-12(8-14(15(13)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTGHNZQGWPVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610519 | |

| Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861841-94-3 | |

| Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS: 861841-94-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a specialty chemical compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its unique molecular architecture, featuring a substituted nitrophenyl ring, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the production of the long-acting β2-adrenergic agonist, Olodaterol.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. It is important to note that some of these properties are predicted based on computational models.

| Property | Value |

| CAS Number | 861841-94-3 |

| Molecular Formula | C₁₅H₁₃NO₅[1] |

| Molecular Weight | 287.27 g/mol [1] |

| IUPAC Name | This compound[1] |

| Appearance | Red-Orange Solid[3] |

| Boiling Point (Predicted) | 400.3 ± 40.0 °C[3] |

| Density (Predicted) | 1.330 ± 0.06 g/cm³[3] |

| pKa (Predicted) | 7.50 ± 0.38[3] |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate[3] |

| Storage | 2-8°C, sealed in a dry environment[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common route involves the nitration of a benzyloxyacetophenone precursor.

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is provided in Chinese patent CN107188865A. The key steps are outlined below.

Experimental Protocol:

-

Dissolution: In a 2L three-necked flask, dissolve 210 g (0.868 mol) of 2-hydroxy-5-benzyloxy acetophenone in 900 mL of glacial acetic acid.

-

Cooling: Cool the reaction mixture to a temperature between 10-20°C.

-

Nitration: Slowly add 64.3 mL (0.90 mol) of 63% concentrated nitric acid dropwise to the cooled solution. The addition should be completed within 20 minutes to control the exothermic reaction.

-

Reaction: Continue to stir the reaction mixture at 10-20°C for 1 hour.

-

Work-up: Upon completion of the reaction, a solid will precipitate. Filter the reaction mixture and wash the solid with water until the filtrate is neutral.

-

Drying: Dry the collected solid to obtain the final product.

This process reportedly yields the product with a purity of up to 89.9%.

Role as an Intermediate in Olodaterol Synthesis

This compound is a key intermediate in the synthesis of Olodaterol, a potent and long-acting β2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] The synthesis of Olodaterol from this intermediate involves several subsequent steps, which are outlined in various patents. A general overview of this synthetic pathway is provided below.

Logical Flow of Olodaterol Synthesis:

Biological Activity and Mechanism of Action

Intrinsic Biological Activity

There is limited publicly available information on the specific biological activities of this compound itself. Its primary significance in the pharmaceutical industry is as a well-characterized intermediate. However, the presence of a nitro group and a phenolic hydroxyl group suggests potential for various biological interactions. For instance, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates, and phenolic structures are common in biologically active molecules.

Relevance to the Mechanism of Action of Olodaterol

The ultimate therapeutic relevance of this compound lies in its conversion to Olodaterol. Olodaterol is a highly potent and selective agonist of the β2-adrenergic receptor. The signaling pathway initiated by the activation of this G-protein coupled receptor is well-established.

Signaling Pathway of Olodaterol:

Activation of the β2-adrenergic receptor by Olodaterol leads to the activation of Gs protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of the important respiratory therapeutic, Olodaterol. While its own biological activity is not extensively documented, its synthesis and chemical properties are well-defined. This guide provides researchers and drug development professionals with a concise yet comprehensive technical overview of this important chemical entity. Further research into the potential intrinsic biological activities of this compound and its analogues could be a subject of future investigations.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical protocols for 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (CAS No: 861841-94-3). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the long-acting β2-adrenoceptor agonist, Olodaterol.[1][2][3] This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development by consolidating essential data and methodologies.

Physicochemical Properties

This compound is a solid, red-orange crystalline compound.[4] Its molecular structure incorporates a benzyloxy group, a hydroxyl group, and a nitro group on a phenyl ring, with an acetyl substituent. This unique arrangement of functional groups makes it a versatile precursor in the synthesis of more complex molecules.[1]

Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃NO₅ | [4] |

| Molecular Weight | 287.27 g/mol | [1][4] |

| CAS Number | 861841-94-3 | [1][4] |

| Appearance | Red-Orange Solid | [4] |

| Melting Point | 93.1 °C | [5] |

| Boiling Point | 400.3 ± 40.0 °C (Predicted) | [4] |

| Density | 1.330 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 7.50 ± 0.38 (Predicted) | [4] |

| LogP | 3.60520 | [4] |

| Solubility | Low in water; Soluble in Chloroform, Dichloromethane (DCM), and Ethyl Acetate. | [4][5] |

Synthesis Protocols

Several synthetic routes for this compound have been reported. The choice of method may depend on factors such as desired yield, purity, scalability, and available equipment.

Nitrosonium-Initiated Sequential Functionalization

This method offers high regioselectivity, which is critical for pharmaceutical applications.[5]

Experimental Protocol:

-

Precursor Synthesis: The synthesis begins with the Friedel-Crafts acylation of 3-benzyloxyphenol with acetyl chloride to produce the benzyloxyacetophenone precursor.

-

Purification of Precursor: The resulting precursor is purified via recrystallization from a mixture of ethyl acetate and hexane.

-

Regioselective Nitration: The purified precursor is treated with sodium nitrate in trifluoroacetic acid (NaNO₃/TFA) at a controlled temperature of 0–5°C. This in situ generation of nitrosonium ions (NO⁺) facilitates electrophilic aromatic substitution, primarily at the desired position.

-

Reductive Workup: The reaction mixture undergoes a reductive workup using iron powder in acetic acid to yield the final product.

-

Final Purification: The crude product is purified by silica gel column chromatography using an ethyl acetate/hexane (3:7) eluent system, followed by recrystallization from a methanol/water (4:1) mixture to yield needle-like crystals with high purity.[1]

Zinc Oxide-Mediated Synthesis

This method provides moderate yields and is a viable option for laboratory-scale synthesis.

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with a benzyloxy p-nitroanisole precursor and zinc oxide (1.5–2.0 equivalents) in a low-polarity solvent such as chloroform or dichloromethane.

-

Reaction Conditions: The reaction mixture is heated to 50–80°C and stirred for 6–8 hours. It is crucial to maintain anhydrous conditions to prevent the hydrolysis of the benzyloxy group.

-

Workup and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is achieved through column chromatography on silica gel.

Microwave-Assisted One-Pot Synthesis

This modern approach significantly reduces reaction times and can improve yields.

Experimental Protocol:

-

Reaction Mixture: A microwave reactor vessel is charged with 3-hydroxy-5-benzyloxyacetophenone (1.0 equivalent), nitric acid (1.2 equivalents), and sulfolane as the solvent.

-

Microwave Irradiation: The mixture is irradiated at 150°C for 15 minutes under a pressure of 300 psi.

-

Quenching and Extraction: The reaction is quenched with ice-water, and the product is extracted with dichloromethane.

-

Purification: The crude product is purified using standard techniques such as column chromatography.

Analytical Protocols

Thin-Layer Chromatography (TLC)

TLC is a standard method for monitoring the progress of the synthesis and for preliminary purity assessment.

-

Stationary Phase: Silica gel plates (GF254)

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a suitable eluent system.

-

Visualization: The spots can be visualized under UV light at 254 nm.

Column Chromatography

For purification of the crude product, column chromatography is effective.

-

Stationary Phase: Silica gel (100-200 or 230-400 mesh)

-

Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%) can be used to separate the product from impurities.[1]

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely between 254 nm and 350 nm due to the nitro and carbonyl chromophores.

-

Injection Volume: 10-20 µL.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Key functional groups can be identified by their characteristic absorption bands. Expected peaks include C=O stretching around 1700 cm⁻¹ and asymmetric NO₂ stretching around 1520 cm⁻¹.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight. The expected m/z for the protonated molecule [M+H]⁺ is approximately 288.0874.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity confirmation. While a specific spectrum for this compound is not provided in the search results, analogous compounds suggest that the aromatic and benzylic protons will have characteristic chemical shifts.

Role in Olodaterol Synthesis

This compound is a crucial intermediate in the multi-step synthesis of Olodaterol, a treatment for chronic obstructive pulmonary disease (COPD).[1][2][3][5] The following diagram illustrates the initial steps of a potential synthetic pathway leading from this intermediate.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis and purification of this compound.

Safety Information

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic and analytical methods outlined in this guide provide a solid foundation for its preparation and characterization in a research and development setting. Its role in the synthesis of Olodaterol underscores its importance in medicinal chemistry and drug discovery.

References

1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably Olodaterol, a long-acting β2-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] This guide details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its relevance in drug discovery by outlining the β2-adrenergic signaling pathway, a critical target in respiratory medicine.

Molecular Structure and Chemical Identity

This compound is an aromatic ketone characterized by a substituted phenyl ring. The core structure consists of an ethanone group attached to a phenyl ring which is further substituted with a benzyloxy, a hydroxyl, and a nitro group at positions 5, 2, and 3, respectively.

The molecular formula of the compound is C₁₅H₁₃NO₅.[1] Its structure is confirmed by various spectroscopic techniques. The canonical SMILES representation of the molecule is CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)--INVALID-LINK--[O-])O.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 861841-94-3 | [1] |

| Molecular Formula | C₁₅H₁₃NO₅ | [1] |

| Molecular Weight | 287.27 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)--INVALID-LINK--[O-])O | [1] |

| Boiling Point | 400.3 °C at 760 mmHg | [4] |

| Density | 1.33 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), and Ethyl Acetate. | [3] |

Experimental Data

Spectroscopic Data

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of key functional groups can be identified by their characteristic absorption bands. The carbonyl (C=O) stretch of the ethanone group is typically observed around 1700 cm⁻¹, and the asymmetric stretch of the nitro (NO₂) group appears at approximately 1520 cm⁻¹.[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS data confirms the molecular formula of the compound. The theoretical m/z for the protonated molecule [M+H]⁺ is 288.0874.[1]

While NMR spectroscopy is a crucial technique for structure elucidation, specific chemical shift data for this compound were not available in the searched literature.

Synthesis Protocol

The synthesis of this compound is a multi-step process that involves the protection of a hydroxyl group, followed by a regioselective nitration. A general experimental protocol is outlined below.

Experimental Workflow for the Synthesis of this compound

Caption: A three-step synthesis process for this compound.

Detailed Methodology:

-

Step 1: Benzylation of 1-(2,5-dihydroxyphenyl)ethanone.

-

To a solution of 1-(2,5-dihydroxyphenyl)ethanone in a suitable solvent such as acetone, an equimolar amount of benzyl bromide is added.

-

A base, typically potassium carbonate, is added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is worked up by filtering the solid and evaporating the solvent. The crude product, 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone, is then purified.

-

-

Step 2: Regioselective Nitration.

-

The intermediate from Step 1 is dissolved in a suitable acid, such as glacial acetic acid.

-

The solution is cooled to a low temperature (e.g., 0-5 °C).

-

A nitrating agent, typically nitric acid, is added dropwise while maintaining the low temperature to control the exothermic reaction and ensure regioselectivity.

-

The reaction is stirred for a specified time until completion.

-

-

Step 3: Purification of the Final Product.

-

The reaction mixture is poured into ice-water to precipitate the crude product.

-

The solid is collected by filtration and washed with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Role in Drug Discovery: The β2-Adrenergic Signaling Pathway

This compound is a crucial intermediate in the synthesis of Olodaterol, a potent and long-acting β2-adrenoceptor agonist.[1][2][3] β2-adrenoceptors are G-protein coupled receptors (GPCRs) predominantly found in the smooth muscle of the airways. Their activation leads to bronchodilation, making them a primary target for the treatment of respiratory diseases like COPD and asthma.

The canonical signaling pathway initiated by the activation of the β2-adrenoceptor is detailed below.

Canonical β2-Adrenergic Receptor Signaling Pathway

Caption: Activation of the β2-adrenergic receptor leads to bronchodilation via the Gs-cAMP-PKA pathway.

Pathway Description:

-

Ligand Binding: A β2-agonist, such as Olodaterol, binds to the extracellular domain of the β2-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP.

-

G-Protein Dissociation: The activated Gαs-GTP subunit dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The Gαs-GTP subunit binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.

-

Protein Kinase A Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.

-

Cellular Response: The active PKA phosphorylates various downstream targets within the cell, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in bronchodilation.

Conclusion

This compound is a well-characterized chemical intermediate with significant importance in medicinal chemistry and drug development. Its molecular structure and functional groups make it a versatile precursor for the synthesis of complex pharmaceutical molecules. Its role in the synthesis of the β2-agonist Olodaterol highlights its relevance in the development of treatments for respiratory diseases. This guide provides essential technical information for researchers and scientists working with this compound and in the broader field of drug discovery targeting the β2-adrenergic signaling pathway. Further research could focus on exploring novel synthetic routes to improve yield and efficiency, as well as investigating other potential pharmacological applications of this molecule and its derivatives.

References

Spectroscopic and Synthetic Profile of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and characterization of the versatile synthetic intermediate, 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. This compound, with the molecular formula C₁₅H₁₃NO₅ and a molecular weight of 287.27 g/mol , is a key precursor in the synthesis of various pharmaceutical compounds, notably as an intermediate in the development of inhaled beta-2 adrenergic agonists like Olodaterol.[1][2] Its unique molecular architecture, featuring a benzyloxy-protected phenol, an ortho-hydroxy nitroaryl system, and an acetyl group, makes it a valuable building block for the synthesis of complex heterocyclic compounds.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined NMR data for this compound is not available in the reviewed literature. However, based on the analysis of structurally similar compounds, such as 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone, the following table presents the anticipated ¹H and ¹³C NMR chemical shifts. These predicted values serve as a reference for the characterization of this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic-H | 7.8 - 8.2 | d | H-4 |

| Aromatic-H | 7.5 - 7.8 | d | H-6 |

| Aromatic-H | 7.2 - 7.5 | m | Phenyl-H (benzyloxy) |

| Methylene-H | ~5.2 | s | -OCH₂- |

| Methyl-H | ~2.6 | s | -COCH₃ |

| Hydroxyl-H | >10 | br s | -OH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbonyl | >195 | C=O | |

| Aromatic | 150 - 160 | C-OH | |

| Aromatic | 140 - 150 | C-NO₂ | |

| Aromatic | 135 - 145 | C-OBn | |

| Aromatic | 120 - 135 | Aromatic CH | |

| Aromatic | 110 - 120 | Aromatic CH | |

| Methylene | ~70 | -OCH₂- | |

| Methyl | ~25 | -COCH₃ |

Note: Predicted values are based on the analysis of similar chemical structures and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3500 | O-H stretch | Phenolic hydroxyl |

| 3000 - 3100 | C-H stretch | Aromatic |

| ~1700 | C=O stretch | Ketone |

| ~1580, ~1450 | C=C stretch | Aromatic ring |

| ~1520 | N-O asymmetric stretch | Nitro group |

| ~1350 | N-O symmetric stretch | Nitro group |

| ~1250 | C-O stretch | Aryl ether |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a key technique for confirming the molecular formula of the compound.

Table 3: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 288.0874 | Protonated molecular ion |

| [M+Na]⁺ | 310.0693 | Sodium adduct |

| [M]⁺ | 287.0794 | Molecular ion |

Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from a substituted phenol. The following is a generalized experimental protocol based on established synthetic methodologies for similar compounds.

Synthesis of 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone (Precursor)

The precursor is synthesized via a Friedel-Crafts acylation of 3-benzyloxyphenol with acetyl chloride.[1]

-

Reaction Setup: To a cooled (0 °C) solution of 3-benzyloxyphenol in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise.

-

Acylation: Acetyl chloride is added dropwise to the stirred mixture, maintaining the temperature at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of ice-cold water, followed by extraction with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the precursor.

Synthesis of this compound

The final compound is obtained through the regioselective nitration of the precursor.[1]

-

Nitrating Mixture: A nitrating mixture is prepared by cautiously adding nitric acid to sulfuric acid at a low temperature (0-5 °C).

-

Nitration: The precursor, dissolved in a suitable solvent (e.g., acetic acid), is added dropwise to the nitrating mixture while maintaining the low temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured onto crushed ice.

-

Isolation and Purification: The precipitated solid is filtered, washed with cold water until neutral, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Mandatory Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

This technical guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound. The provided data and protocols, while based on established chemical principles and analogous compounds, should be supplemented with experimental verification for rigorous scientific application.

References

An In-depth Technical Guide to Polysubstituted Acetophenones: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysubstituted acetophenones, a class of aromatic ketones, represent a privileged scaffold in medicinal chemistry and drug discovery. Their versatile chemical nature allows for the introduction of various substituents on the phenyl ring, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities. These compounds are found in numerous natural products and have been the subject of extensive synthetic efforts to explore their therapeutic potential.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of polysubstituted acetophenones, with a focus on their potential as anti-inflammatory, antimicrobial, and antioxidant agents. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Synthesis of Polysubstituted Acetophenones

The synthesis of polysubstituted acetophenones can be achieved through various methods, with Friedel-Crafts acylation being the most classical and widely used approach. Modern methods, such as nickel-catalyzed cross-coupling reactions, offer greener and more efficient alternatives.

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of a substituted benzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring.

Experimental Protocol: Synthesis of 4'-Methoxyacetophenone via Friedel-Crafts Acylation

-

Materials: Anisole (methoxybenzene), acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in dry DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.05 equivalents) dropwise.

-

After stirring for 15 minutes, add a solution of anisole (1.0 equivalent) in dry DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 4'-methoxyacetophenone.

-

Nickel-Catalyzed Heck-Type Reactions

Nickel-catalyzed Heck-type reactions provide a more sustainable alternative to traditional methods, often proceeding under milder conditions. For instance, the Heck arylation of n-butyl vinyl ether with aryl bromides in an ionic liquid can produce functionalized acetophenones with high regioselectivity and yield.

Conceptual Workflow for Nickel-Catalyzed Synthesis

Caption: General workflow for the nickel-catalyzed synthesis of polysubstituted acetophenones.

Biological Activities and Quantitative Data

Polysubstituted acetophenones exhibit a remarkable range of biological activities, making them attractive candidates for drug development. The nature and position of the substituents on the phenyl ring play a crucial role in determining their potency and selectivity.

Anti-inflammatory Activity

Many polysubstituted acetophenones demonstrate potent anti-inflammatory effects by inhibiting key enzymes and modulating signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the NF-κB and MAPK pathways.[2]

Table 1: In Vitro COX-2 Inhibitory Activity of Polysubstituted Acetophenone Derivatives

| Compound | Substitution Pattern | IC50 (µM) for COX-2 | Reference |

| Paeonol Analogue 3h | 2-hydroxy-4-methoxy, 5-bromo, 2-O-long alkyl chain | Substantial inhibition (qualitative) | [3] |

| Paeonol Analogue 4h | 2-hydroxy-4-methoxy, 2-O-long alkyl chain | Substantial inhibition (qualitative) | [3] |

| Benzylideneacetophenone 1e | Varies | - (Equivalent activity to indomethacin in vivo) | [4][5] |

| Benzylideneacetophenone 1m | Varies | - (Equivalent activity to indomethacin in vivo) | [4][5] |

| Benzylideneacetophenone 1l | Varies | - (Equivalent activity to indomethacin in vivo) | [4][5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Administer the test compound or vehicle (control) orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups relative to the control group.

-

Antimicrobial Activity

The antimicrobial properties of polysubstituted acetophenones have been extensively studied, with derivatives showing activity against a broad spectrum of bacteria and fungi. The presence of electron-withdrawing groups and halogens on the phenyl ring often enhances antimicrobial potency.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Polysubstituted Acetophenone Derivatives

| Compound | Substitution Pattern | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| PPA2 | 4-nitrophenyl hydrazone derivative | 6.25 | 12.5 | [6] |

| PPA4 | 4-bromophenyl hydrazone derivative | 6.25 | 6.25 | [6] |

| PPA10 | 2,4-dichlorophenyl hydrazone derivative | 12.5 | 6.25 | [6] |

| Semicarbazone SC01 | Varies | - (Significant activity) | - (Significant activity) | [7] |

| Semicarbazone SC04 | Varies | - (Significant activity) | - (Significant activity) | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial or fungal inoculums.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism with broth) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 24 hours (for bacteria) or at an appropriate temperature and duration for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Antioxidant Activity

The antioxidant potential of polysubstituted acetophenones is often attributed to the presence of phenolic hydroxyl groups, which can scavenge free radicals. The number and position of these hydroxyl groups significantly influence the antioxidant capacity.

Table 3: Antioxidant Activity of Polysubstituted Acetophenone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 4'-Amino Chalcone 3a | DPPH | 65.08 | [8] |

| 4'-Amino Chalcone 3c | DPPH | 70.06 | [8] |

| 4'-Amino Chalcone 3d | DPPH | 63.03 | [8] |

| 4'-Amino Chalcone 3f | DPPH | 64.02 | [8] |

| Benzylideneacetophenone 1m | Lipid Peroxidation Inhibition | 2.38 µg/mL | [4][5] |

| Benzylideneacetophenone 1l | Lipid Peroxidation Inhibition | 3.08 µg/mL | [4][5] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compounds, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Add various concentrations of the test compounds to the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Cytotoxic Activity

Several polysubstituted acetophenones have been evaluated for their cytotoxic effects against various cancer cell lines. The data suggests that certain substitution patterns can lead to potent and selective anticancer activity.

Table 4: Cytotoxicity of Polysubstituted Acetophenone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Azine of Acetophenone D1 | Jurkat | Higher than 5-FU | [9] |

| Azine of Acetophenone D3 | Jurkat | Higher than 5-FU | [9] |

| Azine of Acetophenone D4 | Jurkat | Higher than 5-FU | [9] |

Signaling Pathways and Mechanisms of Action

The biological effects of polysubstituted acetophenones are often mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many polyphenolic compounds, structurally related to acetophenones, can inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by polysubstituted acetophenones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation and other cellular processes. It consists of a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors like AP-1. Flavonoids, which share structural similarities with many bioactive acetophenones, are known to modulate MAPK signaling.

Caption: Modulation of the MAPK signaling pathway by polysubstituted acetophenones.

Experimental and Drug Discovery Workflow

The discovery and development of novel polysubstituted acetophenones as therapeutic agents typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of polysubstituted acetophenones.

Conclusion

Polysubstituted acetophenones continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic tractability, coupled with their diverse pharmacological profile, makes them a highly attractive scaffold for medicinal chemists. The data and protocols presented in this guide highlight the significant potential of these compounds as anti-inflammatory, antimicrobial, and antioxidant agents. Future research efforts should focus on leveraging structure-activity relationship insights to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The detailed understanding of their interactions with key signaling pathways, such as NF-κB and MAPK, will be instrumental in advancing these promising compounds from the laboratory to clinical applications.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anti-inflammatory activity of paeonol analogues in the murine model of complete Freund's adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. jacsdirectory.com [jacsdirectory.com]

- 9. researchgate.net [researchgate.net]

The Potent Edge: A Technical Guide to the Biological Activity of Ortho-Hydroxy Nitroaryl Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted biological activities of ortho-hydroxy nitroaryl compounds, a class of molecules demonstrating significant potential in antimicrobial and anticancer applications. This document provides a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

Core Concepts: The Unique Chemistry of Ortho-Hydroxy Nitroaryl Compounds

The biological potency of ortho-hydroxy nitroaryl compounds stems from the interplay between the ortho-positioned hydroxyl (-OH) and nitro (-NO2) groups on an aromatic ring. The nitro group, a strong electron-withdrawing moiety, is a key pharmacophore that can undergo bioreduction to form reactive intermediates.[1][2] This process is often a prerequisite for their biological effects.

The proximate hydroxyl group significantly influences the compound's physicochemical properties and biological activity. It can participate in intramolecular hydrogen bonding, affecting the molecule's conformation and interaction with biological targets. Furthermore, phenolic compounds are known to modulate a variety of signaling pathways and can act as uncouplers of oxidative phosphorylation, a mechanism that disrupts cellular energy production and can be cytotoxic to microbes and cancer cells.[3][4]

Quantitative Biological Activity

The following tables summarize the in vitro biological activity of representative ortho-hydroxy nitroaryl compounds, including salicylanilide and nitrophenol derivatives, against various cancer cell lines and microbial strains.

Anticancer Activity

The anticancer potential of these compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Salicylanilide Derivative | Niclosamide | SK-GT-4 (EAC) | 1.77 ± 0.77 | [5] |

| Salicylanilide Derivative | Niclosamide | FLO-1 (EAC) | 1.05 ± 0.28 | [5] |

| Salicylanilide Derivative | Ethanolamine salt 3a | SK-GT-4 (EAC) | 0.8 - 1.0 | [5] |

| Salicylanilide Derivative | 4-(trifluoromethyl)benzoate 1 | THP-1 | 1.4 - >10 | [6] |

| Salicylanilide Derivative | Nitazoxanide | HCT-116 | 11.07 | [7] |

EAC: Esophageal Adenocarcinoma Cells

Antimicrobial Activity

The antimicrobial efficacy of ortho-hydroxy nitroaryl compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Compound | Microorganism | MIC (µM) | Reference |

| Nitrobenzyl-oxy-phenol Derivative | 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b) | Moraxella catarrhalis | 11 | [8] |

| Nitrobenzyl-oxy-phenol Derivative | 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol (4a) | Comparable to Monobenzone | [8] | |

| Salicylanilide Derivative | 4-(trifluoromethyl) benzoates | Gram-positive bacteria | ≥ 0.49 | [6] |

| Pyrrolomycin Analog | Compound 17d | MRSA | 0.0625 µg/mL | [9] |

| Pyrrolomycin Analog | Compound 17d | VISA | 0.0313 µg/mL | [9] |

MRSA: Methicillin-resistant Staphylococcus aureus; VISA: Vancomycin-intermediate Staphylococcus aureus

Mechanisms of Action and Signaling Pathways

The biological effects of ortho-hydroxy nitroaryl compounds are mediated through diverse and complex mechanisms. A primary mode of action involves the intracellular reduction of the nitro group to form cytotoxic reactive nitrogen species. These intermediates can cause cellular damage by reacting with essential biomolecules like DNA and proteins.[1][2]

In the context of anticancer activity, salicylanilide derivatives, a prominent class of ortho-hydroxy nitroaryl compounds, have been shown to modulate multiple critical signaling pathways that are often dysregulated in cancer.[10][11]

Key Signaling Pathways Modulated by Salicylanilides

Salicylanilides have been demonstrated to interfere with the following signaling cascades, leading to the inhibition of cancer cell proliferation, survival, and metastasis.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the ortho-hydroxy nitroaryl compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a duration relevant to the study (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Protocol Steps:

-

Compound Dilution: Prepare two-fold serial dilutions of the ortho-hydroxy nitroaryl compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

-

Controls: Include a positive control well containing only the microorganism in broth (to confirm growth) and a negative control well containing only sterile broth (to check for contamination).

-

Incubation: Incubate the plate under conditions optimal for the growth of the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

Ortho-hydroxy nitroaryl compounds represent a versatile scaffold with significant potential for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate their therapeutic efficacy and safety profiles. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for the scientific community to accelerate progress in this exciting field.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. svedbergopen.com [svedbergopen.com]

- 3. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one (Citrusinine II): A Novel Aromatic Ketone with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aromatic ketone with the chemical formula C15H13NO5, identified as 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one, commonly known as Citrusinine II. This document details its chemical properties, biological activity, and mechanism of action, with a focus on its role as a selective inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. Detailed experimental protocols for assessing its activity and quantitative data are presented to support further research and development.

Compound Identification and Properties

The aromatic ketone with the molecular formula C15H13NO5 is identified by the IUPAC name 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one . Its common name is Citrusinine II .

Chemical Structure:

-

Molecular Formula: C15H13NO5

-

Molar Mass: 287.27 g/mol

-

Class: Acridone Alkaloid

Citrusinine II is a naturally occurring compound that has been isolated from plants such as Atalantia monophylla.

Biological Activity and Mechanism of Action

Citrusinine II has emerged as a molecule of significant interest due to its potent and selective inhibitory activity against the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1][2] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons, playing a crucial role in the perception of temperature, pain, and itch.[3]

The primary mechanism of action of Citrusinine II is the direct inhibition of the TRPV3 channel.[2] This inhibition has been shown to alleviate symptoms in preclinical models of both acute and chronic itch, as well as pain.[1][2][4] The selectivity of Citrusinine II for TRPV3 over other related TRP channels, such as TRPV1, TRPV2, TRPV4, and TRPA1, makes it a promising candidate for targeted therapeutic development with a potentially favorable side-effect profile.[1]

Signaling Pathway

Citrusinine II exerts its effects by modulating the signaling pathway mediated by the TRPV3 ion channel. In response to various stimuli, including heat and chemical agonists, TRPV3 channels open, leading to an influx of cations (primarily Ca2+) into the cell. This influx triggers downstream signaling cascades that result in the sensations of pain and itch. Citrusinine II acts as an antagonist, blocking the channel and thereby preventing this cation influx and the subsequent signaling events.

Figure 1. Signaling pathway of TRPV3 inhibition by Citrusinine II.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of Citrusinine II.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (TRPV3) | 12.43 ± 1.86 µM | HEK293T | Whole-cell patch clamp | [1] |

| Hill Slope | 1.05 | HEK293T | Whole-cell patch clamp | [5] |

Table 1. In Vitro Potency of Citrusinine II on TRPV3.

| Channel | % Inhibition (at 50 µM) | Agonist | Assay | Reference |

| TRPV1 | ~5.4% | 10 µM Capsaicin | Whole-cell patch clamp | [1] |

| TRPA1 | ~3.6% | 200 µM Allyl isothiocyanate | Whole-cell patch clamp | [1] |

| TRPV4 | No significant inhibition | 100 nM GSK1016790A | Whole-cell patch clamp | [1] |

Table 2. Selectivity Profile of Citrusinine II against other TRP Channels.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one (Citrusinine II)

Currently, detailed protocols for the total synthesis of Citrusinine II are not widely published. The compound is typically isolated from natural sources. A general approach for the synthesis of the acridone core involves the condensation of an anthranilic acid derivative with a phenol derivative, followed by cyclization. For example, the reaction of an appropriately substituted anthranilic acid with phloroglucinol can yield a dihydroxyacridone, which can then be further modified to obtain Citrusinine II. Researchers interested in a synthetic route may need to develop a novel pathway based on established methods for acridone alkaloid synthesis.

In Vitro Efficacy Assessment

This assay is used for medium to high-throughput screening of compounds that modulate calcium-permeable ion channels like TRPV3.

Principle: Cells expressing the target ion channel are loaded with a calcium-sensitive fluorescent dye. Upon channel activation, calcium influx leads to an increase in fluorescence, which is measured by a FlexStation microplate reader. Inhibitors of the channel will reduce or prevent this fluorescence increase.

Protocol Outline:

-

Cell Preparation: Plate HEK293T cells transiently or stably expressing the TRPV3 channel in 96-well or 384-well black-walled, clear-bottom plates. Allow cells to adhere and grow to an appropriate confluency.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of an anion-exchange inhibitor like probenecid to prevent dye leakage. Incubate at 37°C for 1 hour.

-

Compound Addition: Prepare serial dilutions of Citrusinine II and control compounds. The FlexStation instrument will add the compounds to the wells.

-

Agonist Addition and Measurement: After a short incubation with the test compounds, the instrument will add a known TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate - 2-APB). The fluorescence intensity is monitored kinetically before and after the addition of the agonist.

-

Data Analysis: The change in fluorescence upon agonist addition is calculated. The inhibitory effect of Citrusinine II is determined by comparing the fluorescence change in the presence of the compound to the control. IC50 values are calculated by fitting the dose-response data to a suitable equation.

Figure 2. Experimental workflow for the FlexStation Calcium Assay.

This technique provides a direct measure of ion channel activity with high temporal and voltage resolution.

Principle: A glass micropipette with a small tip opening is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the currents flowing through the ion channels are recorded.

Protocol Outline:

-

Cell Preparation: Use cells expressing the TRPV3 channel, either heterologously (e.g., HEK293T cells) or endogenously (e.g., primary keratinocytes).

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Solutions:

-

Extracellular (bath) solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Intracellular (pipette) solution: Contains ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP).

-

-

Recording:

-

Form a gigaohm seal between the pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply a voltage protocol (e.g., a voltage ramp from -100 mV to +100 mV) to elicit channel currents.

-

Perfuse the cell with a TRPV3 agonist to activate the channels and record the resulting current.

-

Co-apply the agonist with different concentrations of Citrusinine II to measure its inhibitory effect.

-

-

Data Analysis: Measure the amplitude of the agonist-evoked currents in the absence and presence of Citrusinine II. Plot the dose-response curve to determine the IC50 value.

Figure 3. Workflow for whole-cell patch clamp experiments.

In Vivo Efficacy Assessment

Principle: Induce itching behavior in rodents using various pruritogens or by creating a dry skin condition. The anti-pruritic effect of Citrusinine II is assessed by observing a reduction in scratching behavior.

Protocol Outline (Histamine-Induced Itch Model):

-

Animals: Use male C57BL/6 mice.

-

Acclimatization: Acclimatize the animals to the observation chambers.

-

Drug Administration: Administer Citrusinine II or vehicle control via a suitable route (e.g., intradermal injection) at the nape of the neck.

-

Induction of Itch: After a specified pretreatment time, inject a histamine solution intradermally at the same site.

-

Behavioral Observation: Videorecord the animals and count the number of scratching bouts directed towards the injection site over a defined period (e.g., 30 minutes).

-

Data Analysis: Compare the number of scratching bouts in the Citrusinine II-treated group with the vehicle-treated group.

Principle: Induce a pain response in rodents using a noxious stimulus (e.g., heat, chemical). The analgesic effect of Citrusinine II is determined by an increase in the pain threshold or a reduction in pain-related behaviors.

Protocol Outline (Acetic Acid-Induced Writhing Test):

-

Animals: Use male mice.

-

Drug Administration: Administer Citrusinine II or vehicle control via a suitable route (e.g., intraperitoneal injection).

-

Induction of Pain: After a specified pretreatment time, inject a dilute solution of acetic acid intraperitoneally.

-

Behavioral Observation: Observe the animals and count the number of writhes (a characteristic stretching behavior indicative of visceral pain) over a defined period (e.g., 20 minutes).

-

Data Analysis: Compare the number of writhes in the Citrusinine II-treated group with the vehicle-treated group.

Conclusion

1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one (Citrusinine II) is a promising natural product with well-defined activity as a selective TRPV3 inhibitor. Its demonstrated efficacy in preclinical models of pain and itch highlights its potential for the development of novel therapeutics for a range of dermatological and neurological conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing aromatic ketone.

References

Technical Guide: Physicochemical Properties of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties of the organic compound 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. It includes a summary of its known physical and chemical characteristics, detailed experimental protocols for the determination of its melting point and solubility, and visual representations of these experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound in fields such as medicinal chemistry and materials science.

Introduction

This compound, with the CAS number 861841-94-3, is a complex organic molecule that serves as a key intermediate in various synthetic pathways.[1][2][3][4][5] Its structure, featuring a benzyloxy group, a hydroxyl group, and a nitro group on a phenyl ring, imparts specific chemical properties that are of interest in drug discovery and other areas of chemical research.[1] A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective handling, purification, and application in subsequent chemical reactions.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₅ | [1][4][6] |

| Molecular Weight | 287.27 g/mol | [1][4][6] |

| CAS Number | 861841-94-3 | [1][2][3][4][5][6] |

| Appearance | Red-Orange Solid | [4] |

| Boiling Point (Predicted) | 400.3 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.33 g/cm³ | [6] |

| pKa (Predicted) | 7.50 ± 0.38 | [4] |

| Solubility (Qualitative) | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate | [4] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[7] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[8]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid melts.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, grind the crystalline solid using a clean mortar and pestle.[7]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the solid down. The packed sample height should be approximately 2-3 mm.[9]

-

Melting Point Measurement: a. Place the packed capillary tube into the heating block of the melting point apparatus. b. If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range. c. For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the estimated melting point. d. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). e. Repeat the measurement at least twice to ensure reproducibility.

Workflow for Melting Point Determination

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound | 861841-94-3 [chemicalbook.com]

- 3. This compound | 861841-94-3 | Benchchem [benchchem.com]

- 4. sfdchem.com [sfdchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Page loading... [wap.guidechem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chm.uri.edu [chm.uri.edu]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

Methodological & Application

synthesis of Olodaterol using 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

For Immediate Release

This application note provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of Olodaterol, a long-acting beta-2 adrenergic agonist, commencing from the starting material 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. The following sections detail the multi-step synthetic pathway, including experimental procedures, quantitative data, and process visualizations to facilitate replication and further investigation in a laboratory setting.

Introduction

Olodaterol is a key therapeutic agent for the management of chronic obstructive pulmonary disease (COPD). Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. This document outlines a viable synthetic route starting from this compound, a readily available chemical intermediate.[1] The synthesis involves a sequence of reactions including nitro group reduction, benzoxazinone formation, stereoselective reduction, epoxidation, epoxide ring-opening, and a final deprotection step.

Overall Synthetic Pathway

The synthesis of Olodaterol from this compound can be conceptually broken down into the following key stages:

-

Formation of the Benzoxazinone Core: Reduction of the nitro group of the starting material to an amine, followed by cyclization with chloroacetyl chloride to form the central benzoxazinone ring system.

-

Introduction of the Chiral Side Chain: A stereoselective reduction of the acetyl group to a hydroxyl group, which is then converted to an epoxide.

-

Coupling and Final Deprotection: Ring-opening of the epoxide with the designated amine side chain, followed by the removal of the benzyl protecting group to yield the final Olodaterol molecule.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each major step in the synthesis of Olodaterol. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone (Intermediate B)

The initial step involves the selective reduction of the nitro group of this compound to an amine. Catalytic hydrogenation is a common and effective method for this transformation, offering high chemoselectivity by preserving the ketone functional group.[2]

Protocol:

-

To a solution of this compound in a suitable solvent such as ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.

| Reagent/Parameter | Quantity/Value |

| Starting Material | 1 equivalent |

| Solvent | Ethanol or Methanol |

| Catalyst | 10% Pd/C (5-10 mol%) |

| Hydrogen Pressure | 1 atm (balloon) to 50 psi |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | >95% |

Table 1: Quantitative data for the synthesis of Intermediate B.

Step 2: Synthesis of 8-Acetyl-6-(benzyloxy)-4H-benzo[1][3]oxazin-3-one (Intermediate C)

The synthesized amino-phenol is then cyclized to form the core benzoxazinone structure. This is typically achieved by reacting the amine with chloroacetyl chloride in the presence of a base.

Protocol:

-

Dissolve 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction.

-

Cool the mixture in an ice bath and add a solution of chloroacetyl chloride dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring until completion (monitored by TLC).

-

The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

| Reagent/Parameter | Quantity/Value |

| Intermediate B | 1 equivalent |

| Chloroacetyl Chloride | 1.1 - 1.5 equivalents |

| Base (e.g., Triethylamine) | 2-3 equivalents |

| Solvent | Dichloromethane or THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Table 2: Quantitative data for the synthesis of Intermediate C.

Step 3: Synthesis of (R)-8-(1-Hydroxyethyl)-6-(benzyloxy)-4H-benzo[1][3]oxazin-3-one (Intermediate D)

The stereoselective reduction of the acetyl group in Intermediate C is a critical step to establish the correct stereochemistry of the final product. This is often accomplished using a chiral reducing agent or a catalytic asymmetric reduction method.

Protocol:

A biomimetic asymmetric reduction using a chiral NAD(P)H model and a urea-based catalyst can be employed for this transformation.[3]

-

In a reaction vessel, dissolve 8-Acetyl-6-(benzyloxy)-4H-benzo[1][4]oxazin-3-one and a chiral NAD(P)H model in a suitable solvent.

-

Add a catalytic amount of a chiral urea derivative.

-

The reaction is stirred at a controlled temperature until the reduction is complete, as monitored by chiral HPLC.

-

Upon completion, the reaction is worked up by standard procedures to isolate the chiral alcohol.

| Reagent/Parameter | Quantity/Value |

| Intermediate C | 1 equivalent |

| Chiral NAD(P)H Model | Stoichiometric or catalytic with regeneration |

| Chiral Urea Catalyst | Catalytic amount |

| Solvent | Aprotic solvent (e.g., DCM, Toluene) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Enantiomeric Excess | >95% ee |

| Typical Yield | 70-85% |

Table 3: Quantitative data for the synthesis of Intermediate D.

Step 4: Synthesis of (R)-6-(Benzyloxy)-8-(oxiran-2-yl)-4H-benzo[1][3]oxazin-3-one (Intermediate E)

The chiral alcohol is then converted to an epoxide, which serves as an electrophile for the subsequent amine coupling. This can be achieved via a two-step process involving conversion to a bromohydrin followed by base-induced cyclization.

Protocol:

-

The chiral alcohol (Intermediate D) is first converted to a corresponding bromo-derivative, for example, by reaction with a brominating agent.

-

The resulting bromohydrin is then treated with a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent to facilitate intramolecular cyclization to the epoxide.

| Reagent/Parameter | Quantity/Value |

| Intermediate D | 1 equivalent |

| Brominating Agent | e.g., N-Bromosuccinimide |

| Base for Epoxidation | e.g., NaOH, K₂CO₃ |

| Solvent | Aprotic solvent |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-8 hours |

| Typical Yield | 85-95% |

Table 4: Quantitative data for the synthesis of Intermediate E.

Step 5: Synthesis of 6-(Benzyloxy)-8-[(R)-1-hydroxy-2-({2-(4-methoxyphenyl)-1,1-dimethylethyl}amino)ethyl]-4H-benzo[1][3]oxazin-3-one (Intermediate F)

The key coupling step involves the ring-opening of the epoxide (Intermediate E) with the amine side chain, 2-(4-methoxyphenyl)-1,1-dimethylethylamine.

Protocol:

-

A solution of the epoxide (Intermediate E) and 2-(4-methoxyphenyl)-1,1-dimethylethylamine in a suitable solvent such as isopropanol or toluene is heated.

-

The reaction can be carried out under conventional heating or microwave irradiation to accelerate the process.[1]

-

The progress of the reaction is monitored by TLC or HPLC.

-

Upon completion, the solvent is removed, and the crude product is purified, typically by column chromatography, to yield the coupled product.

| Reagent/Parameter | Quantity/Value |

| Intermediate E | 1 equivalent |

| 2-(4-methoxyphenyl)-1,1-dimethylethylamine | 1.1 - 1.5 equivalents |

| Solvent | Isopropanol or Toluene |

| Temperature | 80-135 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | 60-80% |

Table 5: Quantitative data for the synthesis of Intermediate F.

Step 6: Synthesis of Olodaterol (Final Product)

The final step in the synthesis is the removal of the benzyl protecting group to unmask the phenolic hydroxyl group of Olodaterol. This is typically achieved by catalytic hydrogenation.

Protocol:

-

Intermediate F is dissolved in a suitable solvent, such as methanol or ethanol.

-

A catalytic amount of Palladium on carbon (Pd/C) is added to the solution.

-

The mixture is hydrogenated under a hydrogen atmosphere until the debenzylation is complete (monitored by TLC or HPLC).

-

The catalyst is removed by filtration, and the solvent is evaporated to give Olodaterol. The final product can be further purified by recrystallization or chromatography if necessary.

| Reagent/Parameter | Quantity/Value |

| Intermediate F | 1 equivalent |

| Catalyst | 10% Pd/C |

| Hydrogen Pressure | 1 atm to 50 psi |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | >90% |

Table 6: Quantitative data for the synthesis of Olodaterol.

Logical Relationship Diagram

Conclusion

This application note provides a detailed and structured guide for the synthesis of Olodaterol starting from this compound. The protocols and data presented are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Adherence to the described procedures and careful optimization of reaction conditions are crucial for achieving high yields and purity of the final product.

References

- 1. US10800748B2 - Process for the manufacture of R-6-hydroxy-8-[1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylaminoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. pharmaffiliates.com [pharmaffiliates.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone as a key building block. This substrate is particularly valuable for the synthesis of complex heterocyclic structures, such as substituted benzofurans and flavonoids, which are significant scaffolds in medicinal chemistry. The presence of ortho-hydroxyl and nitro groups, along with the acetyl moiety, offers multiple avenues for synthetic diversification.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For the target substrate to participate as the electrophile, a halogen substituent would be required, typically at the ortho or para position to the activating nitro group. Alternatively, the corresponding boronic acid derivative of the substrate could be coupled with various aryl halides. The following protocol outlines a general procedure for the coupling of a hypothetical halogenated derivative of this compound with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound derivative (e.g., 1-(5-(benzyloxy)-4-bromo-2-hydroxy-3-nitrophenyl)ethanone) (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-